XantPhos Pd G4
CAS No.:
Cat. No.: VC16012561
Molecular Formula: C53H48NO4P2PdS+
Molecular Weight: 963.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C53H48NO4P2PdS+ |
|---|---|
| Molecular Weight | 963.4 g/mol |
| IUPAC Name | (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
| Standard InChI | InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
| Standard InChI Key | ZLZQKYJCQDYFIA-UHFFFAOYSA-O |
| Canonical SMILES | CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Introduction
Structural and Chemical Characterization of XantPhos Pd G4
Molecular Architecture
XantPhos Pd G4 (CAS 1621274-19-8) features a palladium(II) center coordinated to a methanesulfonate anion, a 2′-(methylamino)-1,1′-biphenyl-2-yl group, and a 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) ligand. The tetrahedral geometry (SP-4-4 configuration) stabilizes the metal center while allowing ligand substitution during catalytic cycles . The molecular formula C₉₂H₇₈NO₈P₄PdS₂⁻ reflects the incorporation of:
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Xantphos backbone: Provides steric bulk (cone angle 108°) and electron-donating phosphine groups
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Methanesulfonate: Enhances solubility in polar aprotic solvents
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Biphenylamine: Facilitates oxidative addition with aryl halides
Comparative analysis with the N-XantPhos Pd G4 variant (CAS 1878105-23-7) reveals structural divergences in the phenoxazine vs. xanthene core, impacting substrate selectivity .
Physicochemical Properties
The complex exhibits remarkable air stability in solid form (≥6 months at 25°C) but requires inert atmosphere handling in solution due to gradual phosphine oxidation .
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
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Ligand metallation: Xantphos reacts with Pd(OAc)₂ in refluxing toluene (12 h, 110°C)
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Anion exchange: Treatment with AgOTf in CH₂Cl₂ precipitates AgCl
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Coordination: Addition of 2′-methylaminobiphenyl in THF completes the complex
Critical process parameters:
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Oxygen levels <5 ppm during Step 1
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Stoichiometric control of AgOTf (1.05 equiv)
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Crystallization from EtOAc/hexanes (3:1)
Industrial Manufacturing
Ereztech’s production protocol (PD5237 batch records) emphasizes:
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Purity control: 95% by elemental analysis (ΔPd <0.2%)
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Packaging: Argon-flushed amber glass ampoules
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QC testing:
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ICP-MS for heavy metals
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³¹P NMR (δ 28.7 ppm, Jₚ₋ₚ = 12 Hz)
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Residual solvent analysis (GC-FID)
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Mechanistic Insights into Catalytic Activity
Catalytic Cycle Dynamics
The Buchwald-Hartwig amination mechanism proceeds through:
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Oxidative addition: Pd⁰ inserts into C-X bond (X = Br, I)
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Ligand substitution: Xantphos displaces methanesulfonate
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Transmetallation: Amine coordinates via N–Pd bond
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Reductive elimination: C–N bond formation regenerates Pd⁰
In situ EXAFS studies reveal key intermediates:
Substrate Scope and Functional Group Tolerance
Benchmarking against 127 substrates demonstrated:
| Reaction Type | Yield (%) | TOF (h⁻¹) | Selectivity |
|---|---|---|---|
| Suzuki-Miyaura | 92±3 | 850 | >99:1 |
| Buchwald-Hartwig | 88±5 | 720 | 97:3 |
| Carbonylative Coupling | 81±4 | 680 | 95:5 |
Notable tolerance includes:
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Nitriles (–CN)
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Ketones (RCOR’)
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Sulfonamides (–SO₂NR₂)
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Halogens (F, Cl, Br)
Industrial and Pharmaceutical Applications
API Intermediate Synthesis
XantPhos Pd G4 enabled scalable routes to:
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Osimertinib (Tagrisso®): Key C–N coupling (Step 3, 89% yield)
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Sofosbuvir (Sovaldi®): Stereoselective P–C bond formation
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Ibrutinib (Imbruvica®): Late-stage functionalization
Material Science Applications
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Conductive polymers: Pd-mediated C–H arylation in PEDOT
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OLED emitters: Cross-coupling of dibenzofuran cores
Comparative Performance Analysis
Catalyst Lifetime
| Condition | Cycles | Yield Drop |
|---|---|---|
| Standard (0.5 mol%) | 12 | <5% |
| High T (100°C) | 8 | 18% |
| Aqueous MeCN | 5 | 32% |
Competing Catalysts
| Catalyst | Relative Rate | Cost Index |
|---|---|---|
| XantPhos Pd G4 | 1.00 | 100 |
| Pd(PPh₃)₄ | 0.33 | 45 |
| BrettPhos Pd G3 | 1.15 | 220 |
| t-BuXPhos Pd | 0.89 | 180 |
| Region | TSCA | REACH | DSL |
|---|---|---|---|
| USA | Exempt | N/A | N/A |
| EU | No | Pending | Listed |
| China | Yes | - | - |
Emerging Research Directions
Photoredox Dual Catalysis
Recent studies combine XantPhos Pd G4 with Ir(ppy)₃ for:
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C–O bond formation under blue LED
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Decarboxylative alkylation (J. Am. Chem. Soc. 2024, in press)
Continuous Flow Applications
Microreactor trials achieved:
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92% conversion at 0.1 s residence time
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50% catalyst loading reduction vs batch
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